

3-Bromo-2-methoxyaniline molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-2-methoxyaniline

Cat. No.: B168565

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An In-depth Technical Guide to 3-Bromo-2-methoxyaniline

This technical guide provides a comprehensive overview of **3-Bromo-2-methoxyaniline**, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide covers its core molecular properties, safety information, a representative synthesis protocol, and its applications in organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

3-Bromo-2-methoxyaniline is a substituted aniline derivative. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ BrNO	[1][2]
Molecular Weight	202.05 g/mol	[1][2]
Appearance	Solid	[3]
Synonyms	2-Amino-6-bromoanisole, 3-Bromo-o-anisidine	[4][5]
CAS Number	116557-46-1	[4]

Safety and Handling Information

3-Bromo-2-methoxyaniline is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6]
Hazard Statement	H302: Harmful if swallowed	[6]
Precautionary Statement	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	[6]
Hazard Class	Acute Toxicity 4 (Oral)	[6]
Storage Class	11: Combustible Solids	[6]

Synthesis of Substituted Bromo-methoxyanilines

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2-methoxyaniline** is not readily available in the cited literature, a representative multi-step synthesis for the closely related isomer, 3-bromo-4-methoxyaniline, is well-documented and provides a valuable workflow for researchers. This industrial preparation starts from p-fluoronitrobenzene and proceeds through bromination, etherification, and nitro-reduction steps. [3]

Representative Experimental Protocol: Synthesis of 3-Bromo-4-methoxyaniline[7]

Step 1: Bromination of p-Fluoronitrobenzene

- Add 7.05 g of p-fluoronitrobenzene and 25 g of acetic acid to a reaction vessel.
- Control the temperature of the water bath to 15 °C.

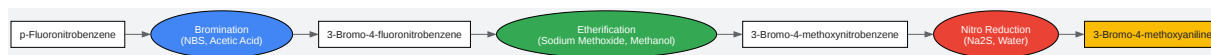
- Slowly add 9.34 g of N-bromosuccinimide with stirring, ensuring the temperature does not exceed 15 °C.
- After the addition is complete, allow the reaction to incubate for 10 hours.
- Pour the reactant mixture into 500 ml of ice water to precipitate the solid product.
- Filter the solid by suction and dry to obtain 3-bromo-4-fluoronitrobenzene.

Step 2: Etherification of 3-Bromo-4-fluoronitrobenzene

- Add 11.0 g of the obtained 3-bromo-4-fluoronitrobenzene and 175 ml of methanol to a reaction vessel.
- Control the water bath temperature at 60 °C.
- Slowly add 12.15 g of sodium methoxide, maintaining the system temperature at 60 °C.
- After addition, incubate the reaction for 0.2 hours.
- Pour the reactant mixture into 1000 ml of ice water to precipitate the solid.
- Filter by suction and dry to obtain 3-bromo-4-methoxynitrobenzene.

Step 3: Nitro-Reduction to 3-Bromo-4-methoxyaniline

- Add 11.6 g of the obtained 3-bromo-4-methoxynitrobenzene to a reaction vessel with water.
- Heat the mixture to 80 °C.
- Add 17.55 g of Sodium Sulfide (Na_2S) in batches.
- After addition, maintain the reaction at temperature for 8 hours.
- Pour the reactant mixture into 2000 ml of ice water to precipitate the final product.
- Filter by suction and dry to obtain 3-bromo-4-methoxyaniline.



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Synthesis workflow for 3-bromo-4-methoxyaniline.

Reactivity and Applications in Organic Synthesis

As a bromoaniline derivative, **3-Bromo-2-methoxyaniline** is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes **3-Bromo-2-methoxyaniline** an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction couples the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.^{[7][8]} This allows for the introduction of various alkyl, alkenyl, aryl, or heteroaryl substituents at the 3-position, enabling the synthesis of complex molecular scaffolds.

Buchwald-Hartwig Amination

The amine group of **3-Bromo-2-methoxyaniline** can participate in Buchwald-Hartwig amination reactions, coupling with an aryl halide to form a diarylamine.^{[9][10]} More commonly, the aryl bromide moiety of the molecule can be coupled with a wide range of primary or secondary amines. This powerful C-N bond-forming reaction is a cornerstone of modern pharmaceutical chemistry for synthesizing complex amines from readily available starting materials.^[9]

Relevance in Drug Discovery and Development

Substituted anilines are privileged structures in medicinal chemistry and are integral components of many pharmaceutical compounds. While specific drugs derived directly from **3-Bromo-2-methoxyaniline** are not detailed in the searched literature, the closely related

isomer, 3-bromo-4-methoxyaniline, is cited as a key intermediate for a wide range of potential therapeutics.^{[3][4]} These include:

- Analogs of the anti-cancer drug Combretastatin A-4
- Checkpoint kinase 1 (CHK1) inhibitors
- Src kinase inhibitors
- Tyrosine kinase inhibitors
- Agents for treating polycystic kidney disease, cancer, and obesity

This highlights the value of the bromo-methoxyaniline scaffold as a starting point for the synthesis of biologically active molecules. The ability to functionalize the molecule at both the bromine and amine positions provides a powerful strategy for generating diverse chemical libraries for drug screening.

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